Carboxymefloquine

Description

Properties

IUPAC Name |

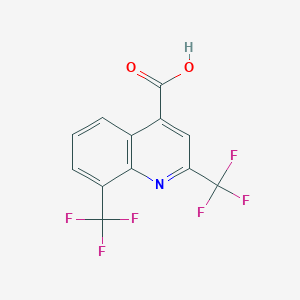

2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5F6NO2/c13-11(14,15)7-3-1-2-5-6(10(20)21)4-8(12(16,17)18)19-9(5)7/h1-4H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTJIQBSZLFWFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189403 | |

| Record name | Mefloquine carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35853-50-0 | |

| Record name | Mefloquine carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035853500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mefloquine carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBOXYMEFLOQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/462L37KS1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

It has been evaluated as a potent inhibitor of alkaline phosphatases, suggesting that these enzymes could be potential targets.

Mode of Action

Given its inhibitory activity against alkaline phosphatases, it may interact with these enzymes and inhibit their function, leading to downstream effects.

Biochemical Pathways

Considering its inhibitory activity against alkaline phosphatases, it may impact pathways where these enzymes play a crucial role.

Pharmacokinetics

Its water solubility is predicted to be 00453 mg/mL, which could influence its bioavailability.

Result of Action

Its inhibitory activity against alkaline phosphatases suggests that it may alter cellular processes regulated by these enzymes.

Biological Activity

2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid (BTQCA) is a derivative of quinoline characterized by the presence of two trifluoromethyl groups and a carboxylic acid functional group. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research indicates potential applications in antimicrobial, anticancer, and antimalarial therapies.

- Molecular Formula : C13H6F6N2O2

- Molecular Weight : 318.18 g/mol

- Physical State : White crystalline solid

- Solubility : Sparingly soluble in water; soluble in organic solvents such as ethanol and dichloromethane.

BTQCA exhibits its biological activity primarily through the inhibition of specific enzymes and modulation of biochemical pathways:

- Histone Deacetylase Inhibition : BTQCA has been identified as a potent inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression. The compound binds to the zinc-dependent active sites of HDACs, leading to altered gene expression profiles and promoting apoptosis in cancer cells .

- Antimicrobial Activity : Studies have shown that BTQCA possesses significant antimicrobial properties, inhibiting the growth of various bacterial strains and fungi. Its mechanism involves disrupting cellular processes essential for microbial survival .

- Antimalarial Properties : As a precursor to mefloquine, a well-known antimalarial drug, BTQCA's structural features contribute to its efficacy against Plasmodium falciparum, the causative agent of malaria. The compound interferes with the parasite's ability to detoxify heme, a by-product of hemoglobin digestion .

Biological Activity Overview

Case Studies

-

Anticancer Effects :

A study investigated the effects of BTQCA on breast cancer cell lines. Results indicated that treatment with BTQCA led to significant apoptosis rates, with IC50 values demonstrating potency in inhibiting cell proliferation. The study highlighted the compound's potential as a therapeutic agent against resistant cancer types. -

Antimicrobial Efficacy :

In vitro assays demonstrated that BTQCA exhibited broad-spectrum antimicrobial activity. It showed effective inhibition against Staphylococcus aureus and Candida albicans, with minimal inhibitory concentrations (MICs) indicating its potential as an alternative treatment for infections caused by resistant strains . -

Antimalarial Action :

Research focusing on BTQCA's role as an antimalarial agent revealed that it significantly reduced parasitemia levels in infected models. The compound's mechanism was linked to its ability to disrupt the detoxification process within the malaria parasite, thereby enhancing treatment efficacy compared to standard therapies .

Pharmacokinetics and Toxicity

BTQCA is primarily metabolized in the liver, undergoing biotransformation that results in various metabolites excreted via urine. Toxicity studies have shown that at therapeutic doses, BTQCA exhibits low toxicity profiles with high selectivity for cancer cells over normal cells, making it a promising candidate for further development .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₅F₆N₁O₂

- Structural Features : The compound features two trifluoromethyl groups at the 2 and 8 positions and a carboxylic acid group at the 4 position of the quinoline ring system. This unique structure contributes to its lipophilicity and reactivity, making it a subject of interest in drug development and metabolic studies .

Pharmacokinetics and Metabolism Studies

2,8-Bis(CF3)QCA is primarily recognized as a metabolite of the antimalarial drug mefloquine. Its measurement in biological samples is crucial for understanding the pharmacokinetics of mefloquine, including:

- Metabolism Monitoring : By analyzing levels of 2,8-Bis(CF3)QCA in blood or urine, researchers can assess how effectively mefloquine is metabolized and eliminated from the body. This information is vital for optimizing dosing regimens to enhance therapeutic efficacy while minimizing side effects.

- Drug Interaction Studies : Understanding how 2,8-Bis(CF3)QCA interacts with other drugs can help identify potential drug-drug interactions that may affect mefloquine's clearance rates.

Anti-Doping Testing

The detection of 2,8-Bis(CF3)QCA serves as a confirmatory test for recent mefloquine use in athletes. This application is significant for maintaining fairness in competitive sports, as mefloquine is included in the World Anti-Doping Agency's list of prohibited substances due to its potential performance-enhancing effects.

Case Study 1: Mefloquine Metabolism

A study focused on the metabolism of mefloquine highlighted the importance of measuring 2,8-Bis(CF3)QCA levels to understand individual variability in drug clearance among patients. The findings indicated that factors such as genetic polymorphisms could significantly influence metabolism rates, thus impacting treatment outcomes.

Case Study 2: Analytical Chemistry Applications

In analytical chemistry, researchers have utilized 2,8-Bis(CF3)QCA as a reference standard in various assays aimed at quantifying mefloquine levels in biological matrices. The compound's unique properties facilitate accurate measurement techniques such as liquid chromatography-mass spectrometry (LC-MS), enhancing reliability in pharmacokinetic studies .

Comparative Analysis Table

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Mefloquine | Quinoline structure with a piperidine moiety | Effective against malaria; higher bioactivity |

| 2-Trifluoromethylquinoline | Single trifluoromethyl group | Simpler structure; less lipophilic |

| 4-Chloro-2,8-bis(trifluoromethyl)quinoline | Chlorine substitution at position 4 | Potentially different biological activity |

| 2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid | Dual trifluoromethyl groups | Enhanced lipophilicity; altered pharmacokinetics |

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula: C₁₂H₅F₆NO₂

- Molecular Weight : 309.16 g/mol

- CAS Number : 35853-50-0

- Synonyms: Carboxymefloquine, Mefloquine carboxylic acid, 4-Quinolinecarboxylicacid-2,8-bis(trifluoromethyl)- .

Physical Properties :

- Appearance : Crystalline solid (light orange) .

- Melting Point : 212–214°C .

- Solubility: Slightly soluble in methanol; low aqueous solubility due to trifluoromethyl groups .

- pKa : 1.47 ± 0.10 (predicted), indicating strong acidity from the carboxylic acid group .

Comparison with Similar Compounds

Structural and Functional Analogues

2-Phenylquinoline-4-carboxylic Acid Derivatives

- Structure: Quinoline core with phenyl substituents at position 2 and a carboxylic acid at position 3.

- Synthesis : Doebner or Pfitzinger reactions using aniline derivatives and aldehydes .

- Properties :

- Key Difference : Lack of trifluoromethyl groups reduces metabolic stability and electron-withdrawing effects .

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid

- Structure : Pyridine ring with a trifluoromethyl group at position 4 and carboxylic acid at position 3.

- Properties: Safety Profile: Reacts with strong acids/bases; requires strict handling protocols (e.g., EN374-compliant gloves) .

- Key Difference: Pyridine vs. quinoline core alters aromaticity and biological target interactions .

1-Pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxylic Acid

- Structure: Dihydroquinoline with a thioxo group (C=S) at position 4 and pentyl chain at position 1.

- Synthesis : Lithiation followed by acidification and recrystallization .

- Properties :

- Key Difference : Thioxo group introduces sulfur, altering electronic properties and hydrogen-bonding capacity .

Trifluoromethyl-Substituted Analogues

2,8-Bis(trifluoromethyl)-4-vinylquinoline

- Structure : Vinyl group at position 4 instead of carboxylic acid.

- Properties: Molecular Weight: 291.19 g/mol; higher hydrophobicity (XLogP3 = 4.8) . Applications: Potential building block for polymers or fluorescent probes.

- Key Difference : Vinyl group enables polymerization or conjugation reactions, unlike the acid functionality .

Trifluoromethyl-Aminoquinoline Derivatives

- Examples: (2,8-Bis-trifluoromethylquinolin-4-yl)-(2-morpholin-4-yl-ethyl) amine (3): Antimycobacterial activity . N1,N7-Bis-(2,8-bis-trifluoromethylquinolin-4-yl)-heptane-1,7-diamine (6): Extended alkyl chain for membrane penetration .

- Synthesis: Reaction of 4-chloroquinoline with diamines in N-methylpyrrolidone .

- Key Difference : Amine substituents enhance basicity and cellular uptake compared to carboxylic acid .

Physicochemical and Pharmacological Comparison

Preparation Methods

Mechanistic Insights and Limitations

The reaction mechanism involves initial imine formation between isatin and the ketone, followed by cyclization and dehydrogenation. Deuterium-labeling studies confirm that hydrogen transfer between dihydroquinoline intermediates and imine precursors drives oxidation. While this method offers modularity, the lack of commercially available trifluoromethyl-substituted isatins necessitates multistep syntheses of specialized starting materials, complicating scalability.

Halogenated Quinoline Intermediates and Functional Group Transformations

Patent DE3709891A1 highlights the utility of halogenated quinoline precursors, such as 2,8-bis(trifluoromethyl)-4-bromoquinoline , for subsequent functionalization. Although this patent focuses on the synthesis of a pyridinyl-methanone derivative, the bromine atom at position 4 presents a strategic handle for conversion to a carboxylic acid.

Bromine-to-Carboxylic Acid Conversion

A plausible route involves:

-

Nucleophilic substitution of the 4-bromo group with a cyanide source (e.g., CuCN) to yield 2,8-bis(trifluoromethyl)-4-cyanoquinoline.

-

Hydrolysis of the nitrile to the carboxylic acid using concentrated hydrochloric acid or sulfuric acid under reflux conditions.

This approach mirrors methods described in CN102924374A, where potassium permanganate-mediated oxidation of vinyl groups to dicarboxylic acids achieves high yields. However, the electron-withdrawing trifluoromethyl groups may hinder nucleophilic substitution, necessitating harsh conditions or transition-metal catalysis (e.g., Pd-mediated cyanation).

Oxidation of 4-Methylquinoline Derivatives

An alternative strategy involves the synthesis of 2,8-bis(trifluoromethyl)-4-methylquinoline followed by oxidation of the methyl group to a carboxylic acid. CN102924374A demonstrates the efficacy of potassium permanganate in aqueous sodium hydroxide for oxidizing alkyl side chains to carboxylic acids.

Synthesis of 4-Methylquinoline Precursors

The 4-methylquinoline core can be assembled via:

-

Friedländer synthesis : Condensation of 2-aminobenzotrifluoride with trifluoromethyl-substituted β-keto esters.

-

Doebner-Miller reaction : Cyclization of trifluoromethyl-anilines with α,β-unsaturated ketones.

Subsequent oxidation with KMnO₄ in basic media (e.g., 5% NaOH) at 35–45°C converts the methyl group to a carboxylic acid with yields exceeding 80%.

Three-Component Coupling Approaches

Recent advancements in multicomponent reactions (MCRs) offer streamlined access to complex quinoline architectures. A 2023 study details a BF₃·THF-catalyzed three-component reaction between aldehydes, pyruvic acid, and anilines to furnish quinoline-4-carboxylic acids. Adapting this method to 2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid would require:

-

Trifluoromethyl-substituted benzaldehyde (for position 8).

-

Trifluoromethyl-aniline (for position 2).

Cyclization and oxidation steps would then yield the target compound. However, the compatibility of strongly electron-withdrawing groups (e.g., CF₃) with MCR conditions remains untested.

Comparative Analysis of Synthetic Routes

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid?

- Methodological Answer : The classical synthesis involves lithiation of 4-bromo-2,8-bis(trifluoromethyl)quinoline (prepared via condensation of 2-trifluoromethylaniline with ethyl trifluoroacetoacetate) followed by carboxylation with CO₂. This yields the carboxylic acid derivative in high purity. Alternative routes use butyllithium to generate the reactive intermediate, which is then quenched with CO₂ under controlled conditions (e.g., -78°C in THF). Reaction optimization should prioritize inert atmospheres (argon/nitrogen) to prevent side reactions .

Q. How should researchers handle and store 2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid to ensure stability and safety?

- Methodological Answer : Store the compound at +5°C in a tightly sealed, moisture-free container under inert gas. Handling requires personal protective equipment (gloves, goggles, lab coat) and adequate ventilation to avoid inhalation of fine particles. Physicochemical properties (e.g., melting point 130–134°C, density 1.506 g/cm³) suggest limited volatility, but static charge accumulation should be mitigated during transfer . Safety protocols for similar quinoline derivatives recommend immediate rinsing with water upon skin/eye contact and disposal via approved hazardous waste channels .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer : ¹H NMR (δ 8.5–9.0 ppm for aromatic protons, δ 12–14 ppm for carboxylic acid -OH) and high-resolution mass spectrometry (HRMS; observed m/z 309.0224 vs. calculated 309.0225) are critical for structural confirmation. Complement with FT-IR to identify carbonyl (C=O stretch ~1700 cm⁻¹) and CF₃ group vibrations (~1150–1250 cm⁻¹). Purity can be assessed via HPLC using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can derivatization strategies be optimized to synthesize biologically active analogues?

- Methodological Answer : React 2,8-bis(trifluoromethyl)-4-chloroquinoline with diamines (e.g., morpholine-ethylamine) in N-methylpyrrolidone (NMP) at 80–100°C for 12–24 hours. Use triethylamine as a base to neutralize HCl byproducts. Precipitation in water/ethyl acetate yields crystalline derivatives. For antimycobacterial activity, prioritize amines with heterocyclic substituents (e.g., morpholine) to enhance lipophilicity and target binding .

Q. What crystallographic techniques are recommended for resolving structural ambiguities?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is ideal. Collect high-resolution data (≤1.0 Å) at low temperature (100 K) to minimize thermal motion artifacts. For twinned crystals, employ the TwinRotMat algorithm in SHELXL. Validate hydrogen bonding networks (e.g., carboxylic acid dimerization) using Olex2 or Mercury .

Q. How can researchers address discrepancies in spectroscopic data when analyzing derivatives?

- Methodological Answer : Contradictions in NMR or mass spectra often arise from residual solvents or incomplete purification. Re-crystallize derivatives from ethanol/water mixtures and re-analyze. For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign coupling patterns. If HRMS shows adducts (e.g., Na⁺/K⁺), repeat analysis with formic acid additive to protonate the molecule .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.